4-(2-Methyloxazol-4-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDRWIJOSLFZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 2 Methyloxazol 4 Yl Benzonitrile
Historical Context of Oxazole (B20620) Synthesis Relevant to the Compound
The synthesis of oxazoles, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom, has a rich history. tandfonline.com Early methods, such as the Robinson-Gabriel synthesis first described in 1909 and 1910, laid the groundwork for accessing these important scaffolds. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org Another foundational method is the Fischer oxazole synthesis, discovered in 1896, which utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org
Over the years, these classical methods have been refined and new strategies have emerged. The van Leusen oxazole synthesis, developed in 1972, provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). mdpi.comnih.govijpsonline.com The significance of oxazole derivatives has grown substantially due to their presence in a wide array of biologically active natural products and pharmaceutical agents. wikipedia.orgpharmaguideline.comkfupm.edu.sa This has spurred continuous research into developing more efficient and diverse synthetic routes. numberanalytics.com
Synthesis of the 4-(2-Methyloxazol-4-yl)benzonitrile Core Structure
Cyclization Reactions for Oxazole Ring Formation
Cyclization reactions are a cornerstone of oxazole synthesis. The Robinson-Gabriel synthesis, which involves the dehydration of α-acylamino ketones, is a classic and widely used method. synarchive.com This approach can be facilitated by various dehydrating agents such as sulfuric acid, phosphorus pentachloride, or polyphosphoric acid. ijpsonline.compharmaguideline.com
Another important cyclization strategy is the van Leusen oxazole synthesis, which allows for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org This reaction proceeds through a [3+2] cycloaddition mechanism under basic conditions. mdpi.com
More recent developments include Brønsted acid-catalyzed cyclization of α-diazoketones with amides or thioamides, offering a metal-free approach to 2,4-disubstituted oxazoles under mild conditions. acs.orgorganic-chemistry.orgnih.gov
Condensation Protocols and Mechanistic Insights
Condensation reactions are fundamental to many oxazole synthesis pathways. The Robinson-Gabriel synthesis, for instance, is essentially a dehydrative cyclization of an appropriately substituted acyclic amide. acs.org The mechanism involves the intramolecular attack of the amide oxygen onto the ketone, followed by dehydration to form the aromatic oxazole ring.
The van Leusen reaction offers a different mechanistic pathway. It begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline, which then eliminates the tosyl group to yield the oxazole. organic-chemistry.orgwikipedia.org
A one-pot synthesis of 4-(2-methyloxazol-4-yl)benzenesulfonamide has been reported, involving the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide (B32628). mdpi.com This condensation reaction proceeds by fusing the reactants at high temperatures. mdpi.comresearchgate.netpreprints.org
Metal-Catalyzed Approaches in Oxazole Synthesis
Transition metal catalysis has emerged as a powerful tool for the synthesis of oxazoles, offering high efficiency and functional group tolerance. kfupm.edu.sa Copper(II) triflate has been successfully employed as a catalyst for the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles. kfupm.edu.saorganic-chemistry.orgthieme-connect.com This method is noted for its cost-effectiveness and low catalyst loading. organic-chemistry.org The proposed mechanism involves the formation of a copper carbenoid intermediate from the α-diazoketone, which then undergoes cyclodehydration with the amide. organic-chemistry.org
Other metal-catalyzed approaches include copper-catalyzed [3+2] annulation/olefination cascade reactions between amides and iodonium-phosphonium hybrid ylides. organic-chemistry.org This method provides excellent regioselectivity under mild conditions. organic-chemistry.org Palladium-catalyzed cross-coupling reactions have also been extensively used for the functionalization of pre-formed oxazole rings. tandfonline.com
Strategies for Introducing the Benzonitrile (B105546) Moiety
The introduction of the benzonitrile group is a key step in the synthesis of the target molecule. This is typically achieved after the formation of the oxazole core, often through cross-coupling reactions that create a bond between the aryl group (benzonitrile) and the heteroaryl ring (oxazole).
Cross-Coupling Reactions for Aryl-Heteroaryl Linkages
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming aryl-heteroaryl bonds. acs.org This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with a heteroaryl halide or triflate. acs.orgacs.org For the synthesis of this compound, this would involve coupling a 4-cyanophenylboronic acid derivative with a 4-halo-2-methyloxazole. Microwave-assisted Suzuki couplings have been shown to be particularly rapid and high-yielding for the arylation of oxazoles. acs.orgacs.org
Other cross-coupling reactions, such as the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents), also provide viable routes for this transformation. acs.orgmsu.edu Cobalt-catalyzed cross-coupling reactions of benzylic zinc reagents with aryl halides have also been developed, offering an alternative to palladium-based systems. rsc.org The choice of coupling partners and reaction conditions is crucial for achieving high yields and avoiding side reactions. thieme-connect.com
Data Table of Synthetic Methods
| Method | Key Reactants | Catalyst/Reagent | Position of Substitution | Reference(s) |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Dehydrating agent (e.g., H₂SO₄, PPA) | 2,5-disubstituted | wikipedia.orgsynarchive.comijpsonline.com |
| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-substituted | mdpi.comnih.govorganic-chemistry.org |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-disubstituted | wikipedia.org |
| Brønsted Acid-Catalyzed Cyclization | α-Diazoketone, Amide/Thioamide | TfOH | 2,4-disubstituted | acs.orgorganic-chemistry.org |
| Copper-Catalyzed Coupling | α-Diazoketone, Amide | Cu(OTf)₂ | 2,4-disubstituted | kfupm.edu.saorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Arylboronic acid, Heteroaryl halide/triflate | Palladium catalyst | Varies | acs.orgacs.orgmanchester.ac.uk |
Nitrile Functionalization Techniques
The nitrile group on the benzonitrile ring of this compound is a versatile functional handle for further molecular elaboration. A key transformation for this group is its conversion into a tetrazole ring. This is often achieved through a [2+3] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃), often in the presence of an ammonium (B1175870) salt like ammonium chloride (NH₄Cl). jst.go.jp For instance, a similar benzonitrile derivative, 3-[5-(2-Fluorophenyl)- nih.govresearchgate.netmdpi.comoxadiazol-3-yl]benzonitrile, is converted to its corresponding tetrazole by heating with sodium azide and ammonium chloride in a polar aprotic solvent such as N,N-dimethylformamide (DMF). jst.go.jp This reaction transforms the cyano group into a 5-substituted-1H-tetrazole moiety, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. The conversion is typically achieved by stirring the nitrile with NaN₃ and NH₄Cl at elevated temperatures (e.g., 120 °C). jst.go.jp Another method for nitrile functionalization involves its dehydration from a corresponding benzamide (B126) precursor. The synthesis of 3-[5-(2-Fluorophenyl)- nih.govresearchgate.netmdpi.comoxadiazol-3-yl]benzonitrile from its amide analogue was accomplished using trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine (B128534) (Et₃N) in dichloromethane (B109758) (CH₂Cl₂). jst.go.jp
Derivatization and Structural Modifications of this compound
The core structure of this compound offers multiple sites for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) in various research contexts. Modifications can be targeted at both the benzonitrile ring and the methyl group of the oxazole moiety.
Substituent Introduction on the Benzonitrile Ring
Introducing substituents onto the benzonitrile ring is a critical strategy for modulating the electronic and steric properties of the molecule. While direct electrophilic or nucleophilic aromatic substitution on the this compound molecule is not extensively detailed in the provided literature, the synthesis of analogues with pre-installed substituents on the phenyl ring is a common approach. For example, the synthesis of related oxazole derivatives often starts from substituted acetophenones. nih.gov The choice of substituents can profoundly influence the biological activity of the resulting compounds. In studies on related 2-methyl-4-phenyl-oxazole derivatives, the introduction of electron-donating groups like methoxy (B1213986) or ethoxy groups on the phenyl ring was shown to significantly impact their antiproliferative activity. nih.gov For example, moving a methoxy group from the para- to the meta-position on a phenyl ring attached to an oxazole core led to a drastic reduction in activity, highlighting the sensitivity of the molecule's biological function to substituent placement. nih.gov
Modifications of the Methyl Group on the Oxazole Ring
The methyl group at the C2 position of the oxazole ring is another key site for structural modification. In the synthesis of related oxazole-containing compounds, this position is often derived from the choice of amide used in the cyclization step. For instance, using acetamide yields the 2-methyl derivative. researchgate.net Altering this starting material would allow for the introduction of different alkyl or aryl groups at the C2 position. Studies on the antifungal activity of streptochlorin (B611036) derivatives, which contain an oxazole core, have indicated that having a non-substituent or a small alkyl group at the 2-position of the oxazole ring is favorable for activity, whereas larger aryl groups can be detrimental. nih.govresearchgate.net Conversely, in a series of antitubulin agents, replacing the 2-methyl group with a stronger electron-releasing methoxy group led to an increase in activity in several cancer cell lines. nih.gov This demonstrates that modifications at this site can be used to fine-tune the biological properties of the molecule.
Principles of Green Chemistry in the Synthesis of the Compound
The application of green chemistry principles is increasingly important in the synthesis of fine chemicals like this compound. Key areas of focus include the use of environmentally benign solvents, efficient catalytic systems, and processes that maximize atom economy and yield.
Solvent Selection and Catalytic Efficiency
Solvent choice is a critical factor in the environmental impact of a chemical process, often accounting for the majority of the mass and energy consumption. acs.org In the synthesis of oxazole derivatives, various solvents and catalysts have been explored to optimize efficiency. One common synthetic route to the oxazole ring involves the condensation of an α-haloketone with an amide. In the synthesis of the related 4-(2-methyloxazol-4-yl)benzenesulfonamide, the reaction of 4-(2-bromoacetyl)benzenesulfonamide with excess acetamide was performed by fusing the reactants at 150 °C, which can be considered a solvent-free approach, although an alternative method using acetic acid as a solvent resulted in a much lower yield. researchgate.net
Modern synthetic methods for oxazoles often employ Lewis acid catalysis to improve reaction rates and yields under milder conditions. For instance, the synthesis of oxazoles from N-propargylamides has been optimized using various catalysts, with Zn(OTf)₂ in dichloroethane (DCE) at 70 °C proving to be highly effective. mdpi.com Other Lewis acids like FeCl₃, InCl₃, and Cu(OTf)₂ have also been shown to catalyze such cyclizations. mdpi.com Palladium catalysts, such as Pd(OAc)₂, are used in tandem oxidative cyclization reactions to form substituted oxazoles. rsc.org The use of microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy usage. mdpi.comnih.gov
| Catalyst | Solvent | Temperature (°C) | Reaction Type | Reference |
| None (fusion) | None | 150 | Oxazole formation | researchgate.net |
| Zn(OTf)₂ | Dichloroethane (DCE) | 70 | Tandem cycloisomerization | mdpi.com |
| FeCl₃ | Dichloroethane (DCE) | 70 | Oxazole formation | mdpi.com |
| Pd(OAc)₂ | Trifluoroethanol (TFE) | 100 | Oxidative cyclization | rsc.org |
| Microwave | Methanol | 90 | General synthesis | nih.govresearchgate.net |
Atom Economy and Yield Enhancement
Atom economy and percentage yield are fundamental metrics in green chemistry for evaluating the efficiency of a synthetic route. studypulse.aursc.org Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while percentage yield compares the actual amount of product obtained to the theoretical maximum. youtube.com
A high percentage yield is desirable as it minimizes waste and reduces the cost of production. The synthesis of this compound has been reported with a high yield of 90%. rsc.org Synthetic strategies that contribute to high yields are therefore preferred.
| Metric | Definition | Importance in Green Chemistry |
| Percentage Yield | (Actual Yield / Theoretical Yield) x 100 | Indicates the efficiency of a specific experimental procedure; higher yields mean less waste of starting materials. youtube.com |
| Atom Economy | (Molar Mass of Desired Product / Molar Mass of All Reactants) x 100 | Measures the efficiency of a reaction in converting reactant atoms to product atoms; higher atom economy means less waste in the form of byproducts. studypulse.au |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within 4-(2-Methyloxazol-4-yl)benzonitrile can be determined.
Proton NMR (¹H NMR) Data Interpretation and Positional Isomerism
The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons in the molecule. The interpretation of chemical shifts (δ), coupling constants (J), and integration values allows for the assignment of each proton to its specific position on the aromatic and heterocyclic rings.
A representative ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, shows a distinct signal at 7.93 ppm, which is attributed to the protons of the benzonitrile (B105546) ring. rsc.org Another key signal is a singlet observed at 2.75 ppm, corresponding to the three protons of the methyl group attached to the oxazole (B20620) ring. google.com The precise chemical shifts and multiplicities are crucial for distinguishing between potential positional isomers and confirming the 4-substituted pattern of the benzonitrile ring and the 2,4-disubstituted pattern of the oxazole ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Benzonitrile Protons | 7.93 | - | rsc.org |
| Methyl Protons | 2.75 | s | google.com |
This table is interactive. Click on the headers to sort.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts of these signals are indicative of their electronic environment.
In a ¹³C NMR spectrum recorded in CDCl₃ at 75 MHz, characteristic signals are observed for the carbon atoms of both the benzonitrile and the oxazole moieties. rsc.org The spectrum displays signals at δ 162.0, 147.5, and other values, which correspond to the carbons of the oxazole ring and the benzonitrile group. rsc.org The specific chemical shifts confirm the presence of the nitrile carbon, the aromatic carbons, and the carbons of the heterocyclic ring, providing a complete picture of the carbon skeleton.
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| Oxazole Carbon | 162.0 | rsc.org |
| Oxazole Carbon | 147.5 | rsc.org |
This table is interactive. Click on the headers to sort.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. These techniques provide correlation data that reveal through-bond and through-space relationships between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu For this compound, COSY would confirm the coupling between adjacent protons on the benzonitrile ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal of the methyl group would show a correlation to the corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is particularly powerful for connecting different fragments of the molecule. For instance, it can show correlations between the protons on the benzonitrile ring and the carbons of the oxazole ring, confirming the linkage between the two ring systems.
The collective data from these 2D NMR experiments provide irrefutable evidence for the proposed structure of this compound. researchgate.netipb.pt
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, HRMS data confirms its molecular formula as C₁₁H₈N₂O. rsc.org
| Technique | Calculated m/z | Found m/z | Molecular Formula | Reference |
| HRMS | 228.0636 | 228.0634 | C₁₁H₈N₂O | rsc.org |
This table is interactive. Click on the headers to sort.
Electrospray Ionization (ESI) and Electron Impact (EI) Techniques
Both Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization techniques used in mass spectrometry, each providing unique fragmentation patterns that aid in structural elucidation.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. lifesciencesite.com This is particularly useful for confirming the molecular weight of the compound. For instance, ESI-MS can be used to observe the [M+H]⁺ ion of related oxazole structures. semanticscholar.org
Electron Impact (EI): EI is a higher-energy ionization method that causes extensive fragmentation of the molecule. libretexts.org The resulting fragmentation pattern is a characteristic "fingerprint" of the compound and provides valuable structural information. The analysis of the fragment ions can reveal the cleavage of specific bonds, such as the bond between the benzonitrile and oxazole rings, or fragmentation of the oxazole ring itself. nih.gov The fragmentation pattern of related benzonitrile compounds has been studied, providing a basis for interpreting the spectrum of this compound. nist.gov
The combination of HRMS and the analysis of fragmentation patterns from ESI and EI-MS provides a robust confirmation of the identity and structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent feature in the IR spectrum is the sharp, intense absorption band associated with the nitrile (C≡N) group. For aromatic nitriles, this stretching vibration typically appears in the 2240–2220 cm⁻¹ region. spectroscopyonline.com The presence of this band is a clear indicator of the benzonitrile moiety.
The molecule also features an oxazole ring and a benzene (B151609) ring, which give rise to several other characteristic peaks. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. nih.gov The stretching vibrations of the C=C bonds within the benzene ring produce a series of sharp peaks in the 1620–1400 cm⁻¹ region. spectroscopyonline.com
Vibrations associated with the oxazole ring, including C=N stretching and ring stretching modes, also contribute to the fingerprint region of the spectrum, generally below 1600 cm⁻¹. The C-H bending vibrations for the substituted benzene ring provide further structural information.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methyl C-H | Stretch | 2960 - 2850 |
| Nitrile (C≡N) | Stretch | 2240 - 2220 |
| Aromatic C=C | Ring Stretch | 1620 - 1400 |
| Oxazole C=N | Stretch | ~1650 - 1550 |
X-ray Crystallography for Solid-State Molecular Architecture
While a complete crystal structure is not publicly available, the analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of each atom.
The key conformational feature of this compound is the dihedral angle between the plane of the benzonitrile ring and the plane of the oxazole ring. This angle determines the degree of planarity of the molecule. A smaller dihedral angle would indicate a more planar conformation, which could facilitate more effective π-orbital overlap between the two aromatic systems. Conformational analysis helps in understanding the stability of different spatial arrangements of the atoms. universiteitleiden.nl In the crystalline state, the molecule adopts its lowest energy conformation, which is influenced by both intramolecular forces and intermolecular packing forces. nist.gov
The arrangement of molecules in a crystal lattice is governed by various intermolecular forces. google.com For this compound, the planar aromatic rings suggest the potential for significant π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. Furthermore, the presence of nitrogen and oxygen atoms allows for the formation of weak hydrogen bonds (e.g., C-H···N or C-H···O) and other dipole-dipole interactions, which would play a crucial role in stabilizing the crystal packing. Analysis of the crystal structure would reveal the specific network of these non-covalent interactions that dictate the supramolecular architecture. rsc.org
Complementary Spectroscopic Methods for Structural Elucidation
Alongside IR spectroscopy and X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for a full structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. One reported spectrum for this compound shows a singlet for the methyl group and distinct signals for the protons on the oxazole and benzonitrile rings. rsc.org
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J) |
| Oxazole-H | 7.75 | s |
| Benzene-H | 7.52 | d, J=8.2 Hz |
| Benzene-H | 7.48 | d, J=1.6 Hz |
| Benzene-H | 7.42 | dd, J=8.2 Hz, 1.6 Hz |
| Methyl (CH₃) | 2.75 | s |
| (Spectrum acquired in Methanol-d₄) |
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom, including the methyl carbon, the carbons of the two aromatic rings, and the carbon of the nitrile group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. For this compound, the exact mass has been determined, confirming its molecular formula. rsc.org
| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Molecular Formula |
| C₁₁H₈N₂O | 184.0637 | 184.0635 | C₁₁H₈N₂O |
This data provides unequivocal evidence for the elemental composition of the molecule, complementing the structural details provided by other spectroscopic methods.
Computational and Theoretical Investigations of 4 2 Methyloxazol 4 Yl Benzonitrile
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic nature of 4-(2-methyloxazol-4-yl)benzonitrile.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular structure and electronic properties of chemical compounds. researchgate.net For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict key geometric parameters. These parameters would include the bond lengths, bond angles, and dihedral angles between the phenyl and oxazole (B20620) rings. Such calculations are crucial for understanding the molecule's three-dimensional shape and steric interactions.
Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally indicates higher chemical reactivity. irjweb.com For this compound, analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The HOMO is expected to be located on the electron-rich parts of the molecule, acting as an electron donor, while the LUMO would be on the electron-deficient regions, acting as an electron acceptor. irjweb.com This analysis helps in predicting how the molecule will interact with other chemical species.
Electrostatic Potential Surface (ESP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution around a molecule. chemrxiv.org It is used to identify the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. researchgate.net On an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the ESP map would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the nitrile group, with positive potential around the hydrogen atoms.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of a molecule is determined by the rotation around its single bonds, leading to different conformations. psu.edu
Conformational analysis would systematically explore the potential energy surface of this compound by rotating the bond connecting the phenyl and oxazole rings. This would identify the most stable (lowest energy) conformation and any energy barriers between different conformations.
Molecular dynamics (MD) simulations would provide a time-dependent view of the molecule's behavior. osti.gov By simulating the movements of the atoms over time at a given temperature, MD can reveal the dynamic accessibility of different conformations and how the molecule might behave in a solution or biological environment. unirioja.es
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results.
NMR Chemical Shifts
Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, the magnetic shielding of each nucleus can be calculated. d-nb.info These predicted shifts, when compared to experimental spectra, can confirm the molecular structure. ucl.ac.uk For this compound, this would involve calculating the chemical shifts for all hydrogen and carbon atoms.
IR Frequencies
The vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum, can also be computed. diva-portal.org These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of specific bonds. mdpi.com For the target molecule, theoretical IR spectra would show characteristic peaks for the C≡N stretch of the nitrile group, C=N and C=C stretches within the oxazole and phenyl rings, and C-H stretching vibrations.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. researchgate.netmdpi.com By mapping the potential energy surface, researchers can identify transition states and calculate activation energies. This provides a detailed understanding of how a reaction proceeds, including the formation and breaking of bonds. For this compound, computational studies could elucidate the mechanisms of its synthesis or its reactions with other molecules, providing insights that are often difficult to obtain through experimental means alone.
Data Tables
As specific computational data for this compound is not available in the cited literature, representative data tables cannot be generated at this time.
Chemical Reactivity and Transformation Pathways
Reactions Involving the Oxazole (B20620) Heterocycle
The oxazole ring is an electron-rich aromatic system, but its reactivity is influenced by the presence of the electronegative oxygen and nitrogen atoms. The substitution pattern of 4-(2-Methyloxazol-4-yl)benzonitrile, with a methyl group at C2 and a benzonitrile (B105546) group at C4, further modulates its behavior in chemical reactions.
The oxazole ring can undergo both electrophilic and nucleophilic substitution, although the positions of attack are highly specific.
Electrophilic Aromatic Substitution : In general, electrophilic substitution on the oxazole ring preferentially occurs at the C5 position, which typically has the highest electron density. tandfonline.comwikipedia.orgslideshare.net The presence of an electron-donating group can further activate the ring toward electrophilic attack. tandfonline.compharmaguideline.com For this compound, the C5 position is unsubstituted and would be the expected site for reactions such as nitration, halogenation, and sulfonation, although the electron-withdrawing nature of the C4-benzonitrile substituent may deactivate the ring compared to simpler oxazoles. makingmolecules.com
Nucleophilic Aromatic Substitution : Nucleophilic substitution on the oxazole ring is less common and typically requires a good leaving group, most often at the C2 position. tandfonline.comwikipedia.orgpharmaguideline.comcutm.ac.insemanticscholar.org The C2 position is the most electron-deficient carbon and thus the most susceptible to nucleophilic attack. niscair.res.in In the case of this compound, the methyl group at C2 is not a leaving group, making direct nucleophilic substitution at this position unlikely. However, should a derivative with a leaving group at C2 (e.g., a halogen) be synthesized, it would be highly reactive towards nucleophiles. pharmaguideline.com
The oxazole ring can undergo cleavage or rearrangement under various conditions, including exposure to bases, oxidizing agents, or light.
Ring-Opening : Deprotonation at the C2 position using a strong base, such as butyllithium, can lead to ring-opening, forming an isonitrile intermediate. wikipedia.orgcutm.ac.in Oxidation of the oxazole ring with agents like potassium permanganate (B83412) or ozone can also result in ring cleavage. tandfonline.comslideshare.netpharmaguideline.com Furthermore, oxazoles can react with singlet oxygen in a [4+2] cycloaddition, leading to unstable endoperoxides that decompose, cleaving the ring. acs.org
Rearrangement Reactions : A notable rearrangement is the Cornforth rearrangement, which occurs in 4-acyloxazoles. wikipedia.orgwikipedia.org While the subject molecule is not a 4-acyloxazole, this reaction highlights a potential pathway for related derivatives. More recent studies have shown that oxazoles can undergo skeletal rearrangements into other heterocyclic systems like azepines and pyrroles through dynamic electrocyclization processes under specific conditions. nih.govacs.org
Table 1: Summary of Potential Ring Reactions for the Oxazole Moiety
| Reaction Type | Reagents/Conditions | Expected Outcome |
| Electrophilic Substitution | HNO₃/H₂SO₄, NBS | Substitution at the C5 position |
| Ring-Opening (Base-induced) | BuLi | Formation of an isonitrile intermediate via deprotonation at C2 |
| Ring-Opening (Oxidative) | KMnO₄, O₃, ¹O₂ | Cleavage of the oxazole ring |
| Skeletal Rearrangement | Thermal/Photochemical | Formation of other heterocycles (e.g., pyrroles, azepines) |
Reactions of the Benzonitrile Moiety
The benzonitrile portion of the molecule contains two reactive centers: the nitrile group and the benzene (B151609) ring.
The cyano (-C≡N) group is a versatile functional group that can be converted into a variety of other functionalities.
Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a benzamide (B126) derivative, 4-(2-methyloxazol-4-yl)benzamide, and upon further hydrolysis, the corresponding carboxylic acid, 4-(2-methyloxazol-4-yl)benzoic acid. atamankimya.com Enzymatic hydrolysis using nitrile hydratase and amidase enzymes is also a known pathway for benzonitrile derivatives. nih.govresearchgate.netresearchgate.net
Reduction : The nitrile group can be reduced to a primary amine, yielding [4-(2-methyloxazol-4-yl)phenyl]methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. smolecule.com
Cycloaddition : Benzonitrile derivatives can participate in [3+2] cycloaddition reactions. For instance, reaction with nitrile oxides, such as benzonitrile N-oxide, can form 1,2,4-oxadiazole (B8745197) derivatives. asianpubs.orgsci-rad.com These 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. acs.orgnih.govmdpi.com
Addition of Organometallic Reagents : Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, ketones. For example, reaction with ethylmagnesium bromide followed by hydrolysis would yield 1-(4-(2-methyloxazol-4-yl)phenyl)propan-1-one. atamankimya.compearson.com
Table 2: Selected Transformations of the Nitrile Group
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Partial Hydrolysis | H₂O₂, OH⁻ | Amide |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |
| Cycloaddition | R-CNO | 1,2,4-Oxadiazole |
Aromatic Substitution on the Benzonitrile Ring
The nitrile group is a powerful electron-withdrawing group, which strongly influences the reactivity of the benzene ring.
Electrophilic Aromatic Substitution : Due to its electron-withdrawing nature, the nitrile group deactivates the benzene ring towards electrophilic attack, making reactions like nitration or halogenation more difficult than for benzene itself. makingmolecules.comlibretexts.org The deactivation is a result of the inductive withdrawal and resonance effects of the cyano group. Any substitution that does occur is directed to the meta position relative to the nitrile.
Nucleophilic Aromatic Substitution (SNAr) : While the parent molecule lacks a suitable leaving group for SNAr, the strong electron-withdrawing effect of the nitrile group would strongly activate the ring towards this type of reaction if a leaving group (like a halogen) were present at an ortho or para position. nih.govresearchgate.net
Reactivity of the Methyl Substituent (e.g., oxidation, halogenation)
The methyl group at the C2 position of the oxazole ring is not merely a passive substituent and can be chemically transformed. Its reactivity is analogous to that of a benzylic methyl group due to its position on the heterocyclic ring.
Halogenation : The methyl group can be halogenated to provide reactive intermediates. For example, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can produce 4-(2-(halomethyl)oxazol-4-yl)benzonitrile. These 2-(halomethyl)oxazoles are versatile building blocks, as the halogen can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse derivatives. nih.govoup.combeilstein-journals.org
Oxidation : The methyl group can potentially be oxidized to other functional groups. For instance, oxidation could yield the corresponding aldehyde, 4-(4-cyanophenyl)oxazole-2-carbaldehyde, or further to the carboxylic acid, 4-(4-cyanophenyl)oxazole-2-carboxylic acid.
Table 3: Potential Reactions of the C2-Methyl Group
| Reaction Type | Reagents | Product |
| Halogenation | NBS, NCS | 4-(2-(Halomethyl)oxazol-4-yl)benzonitrile |
| Oxidation | Oxidizing agents (e.g., KMnO₄, SeO₂) | 4-(4-Cyanophenyl)oxazole-2-carbaldehyde or -2-carboxylic acid |
Structure Property Relationships in 4 2 Methyloxazol 4 Yl Benzonitrile Derivatives
Influence of Structural Modifications on Electronic and Optical Properties
The electronic and optical properties of 4-(2-methyloxazol-4-yl)benzonitrile derivatives are intrinsically linked to their molecular architecture. Modifications to the core structure can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the electronic band gap and, consequently, the material's absorption and emission characteristics. escholarship.org
Theoretical studies on related benzonitrile (B105546) derivatives using Density Functional Theory (DFT) have shown that the introduction of different donor and acceptor moieties can tune these electronic properties. For instance, in other π-conjugated systems, the addition of strong electron-donating groups, such as triphenylamine (B166846) (TPA), has been shown to raise the HOMO energy level, while the incorporation of electron-withdrawing groups can lower the LUMO energy. acs.orgrsc.org This principle can be applied to the this compound framework. The benzonitrile group itself acts as an electron-withdrawing moiety. google.com
The optical properties, such as UV-visible absorption and fluorescence, are also highly dependent on the molecular structure. The absorption maximum (λmax) is related to the energy required for an electron to transition from the ground state to an excited state. escholarship.org For similar conjugated molecules, extending the π-system or introducing specific substituents can lead to a redshift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths. google.com Computational studies on other heterocyclic systems have demonstrated that structural modifications can lead to significant Stokes shifts, which is the difference between the absorption and emission maxima. researchgate.net
| Property | Influencing Structural Factor | Expected Effect on this compound Derivatives |
| HOMO Energy | Introduction of electron-donating substituents (e.g., -OCH3, -N(CH3)2) on the phenyl ring. | Increase in HOMO energy level. |
| LUMO Energy | Introduction of stronger electron-withdrawing groups than nitrile (e.g., -NO2) on the phenyl ring. | Decrease in LUMO energy level. |
| Electronic Band Gap | Combination of electron-donating and -withdrawing groups. | Decrease in the band gap, leading to absorption at longer wavelengths. |
| Absorption Maximum (λmax) | Extension of the π-conjugated system (e.g., adding another aromatic ring). | Redshift (shift to longer wavelengths). |
| Fluorescence Quantum Yield | Rigidity of the molecular structure. | Increased rigidity can lead to higher quantum yields. |
Relationship between Molecular Architecture and Spectroscopic Fingerprints
The spectroscopic data of a molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provide a unique "fingerprint" that is directly correlated to its molecular architecture. researchgate.net
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For a derivative such as 4-(5-methoxy-2-methyloxazol-4-yl)benzonitrile, the methoxy (B1213986) group (-OCH₃) introduces an electron-donating effect, which would influence the chemical shifts of the protons and carbons on the oxazole (B20620) ring compared to the unsubstituted parent compound. nih.gov For example, in the ¹³C NMR spectrum of 4-(5-methoxy-2-methyloxazol-4-yl)benzonitrile, the carbon of the methoxy group appears at a characteristic chemical shift. nih.gov The coupling constants observed in ¹H NMR spectra provide valuable information about the connectivity and spatial relationship of adjacent protons. nih.gov
Infrared Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, characteristic vibrational bands would be expected for the C≡N (nitrile) group, the C=N and C=C bonds within the oxazole and benzene (B151609) rings, and the C-O-C linkage of the oxazole ring. preprints.org The position and intensity of these bands can be subtly altered by the presence of different substituents.
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern can reveal the stability of different parts of the molecule, with common fragmentation pathways often involving the loss of small, stable molecules. researchgate.net
Spectroscopic Data for a Representative Derivative: 4-(5-methoxy-2-methyloxazol-4-yl)benzonitrile (2k) nih.gov
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.65 (d, J = 8.4 Hz, 2H), 7.49 (d, J = 8.1 Hz, 2H), 4.07 (s, 3H), 2.44 (s, 3H) |
| ¹³C NMR | 154.4, 151.9, 131.6, 130.5, 126.4, 119.8, 113.4, 60.0, 14.3 |
Data obtained in Chloroform-d nih.gov
Impact of Substituents on Chemical Stability and Reactivity Profiles
Substituents can alter the electron density at various positions in the molecule, thereby affecting its susceptibility to electrophilic or nucleophilic attack. For instance, electron-withdrawing groups on the benzene ring would make the ring less susceptible to electrophilic aromatic substitution but could activate the nitrile group towards nucleophilic attack. Conversely, electron-donating groups would activate the benzene ring towards electrophilic substitution. mdpi.com
The reactivity of the oxazole ring is also subject to substituent effects. The synthesis of a related compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, involves the reaction of a phenacyl bromide with acetamide (B32628), highlighting a common route to the formation of the 2-methyloxazole (B1590312) ring. preprints.org The stability of the oxazole ring itself can be influenced by substituents; for example, in other heterocyclic systems, certain substituents can make the ring more prone to ring-opening reactions under specific conditions.
The nitrile group is a versatile functional group that can undergo various chemical transformations. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine. The reactivity of the nitrile group can be modulated by the electronic effects of the rest of the molecule.
Stereochemical Considerations and Their Effects on Molecular Behavior
Stereochemistry plays a crucial role in the behavior of molecules, particularly in biological systems and materials science. d-nb.info For the parent molecule, this compound, there are no chiral centers, and thus it does not exhibit stereoisomerism.
However, the introduction of substituents can give rise to stereoisomers. If a substituent on the oxazole or benzene ring, or a modification to the methyl group, creates a chiral center, the molecule will exist as a pair of enantiomers. These enantiomers will have identical physical properties in a non-chiral environment but may exhibit different interactions with other chiral molecules, such as biological receptors. d-nb.info
In some cases, the introduction of bulky substituents can lead to restricted rotation around single bonds, giving rise to atropisomers. This is a form of axial chirality. While less common for this specific scaffold, it is a possibility depending on the nature and size of the substituents introduced.
The stereochemical configuration of a molecule can have a profound impact on its solid-state packing and, consequently, its bulk properties like melting point and solubility. In the context of materials science, the specific three-dimensional arrangement of molecules in a crystal lattice can influence its electronic and optical properties. d-nb.info For medicinal chemistry applications, the stereochemistry is often critical for the "lock and key" interaction with biological targets.
Potential Applications in Chemical Science and Advanced Materials
Applications as Building Blocks in Complex Organic Synthesis
The presence of reactive sites and the ability to participate in a variety of chemical transformations make this compound a valuable precursor in the synthesis of more complex molecular architectures.
The nitrile group of the benzonitrile (B105546) moiety can serve as a key functional group for the construction of further heterocyclic rings. For instance, it can undergo cycloaddition reactions or be transformed into other nitrogen-containing functional groups, which can then be utilized in cyclization reactions to form polyheterocyclic systems.
The chemical versatility of the nitrile and oxazole (B20620) functionalities allows for the preparation of a wide array of functional organic molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each leading to a new class of compounds with distinct properties and potential applications.
Exploration in Materials Chemistry
The rigid, aromatic structure and the presence of heteroatoms in 4-(2-methyloxazol-4-yl)benzonitrile make it an interesting candidate for the development of novel materials with specific electronic and photophysical properties.
Derivatives of benzonitrile and oxazole are known to exhibit fluorescence. The extended π-conjugation in this compound suggests that it could serve as a core structure for the design of new chromophores and fluorophores with potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
The nitrogen atom of the nitrile group and the heteroatoms in the oxazole ring can act as coordination sites for metal ions. This allows for the use of this compound as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, catalysis, and luminescence. Furthermore, the benzonitrile moiety can be incorporated into polymer backbones to create functional polymers with tailored thermal, mechanical, and electronic properties.
Role in Catalysis as a Ligand or Pre-catalyst Component
The ability of this compound to coordinate with metal centers is a key feature that enables its potential role in catalysis.
The nitrogen atoms in the oxazole ring and the nitrile group can act as donor atoms to bind with transition metals, forming stable metal complexes. These complexes can be explored as catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phenyl or oxazole rings, thereby influencing the activity and selectivity of the catalyst. Additionally, this compound could serve as a precursor for the synthesis of more complex ligands or as a component in the formation of pre-catalysts.
Q & A
Q. What are the common synthetic routes for 4-(2-Methyloxazol-4-yl)benzonitrile and its derivatives?
The compound is typically synthesized via alkylation or coupling reactions. For example:
- Alkylation : Reacting 4-(bromomethyl)benzonitrile with heterocyclic precursors (e.g., 2H-tetrazole) in methanol under reflux (353 K, 24 h) yields derivatives like 4-((2H-tetrazol-2-yl)methyl)benzonitrile with optimized purity .
- Suzuki/Sonogashira Coupling : Palladium-catalyzed cross-coupling reactions using aryl halides and boronic acids/alkynes generate functionalized derivatives. For instance, coupling 4-cyanobromobenzene with carbazole derivatives produces advanced intermediates for materials science .
Q. Key Data :
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Alkylation | 80–90 | Methanol, 353 K, 24 h | |
| Suzuki Coupling | 46–56 | Pd catalyst, THF, reflux |
Q. How is this compound characterized using spectroscopic methods?
- ¹H/¹³C NMR : Aromatic protons in the benzonitrile moiety appear at δ 8.15–8.17 ppm (2H, Ph) and δ 8.04–8.06 ppm (2H, Ph). The methyl group on the oxazole ring resonates at δ 2.5–2.7 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 277 [M+1] for thiadiazole derivatives) .
Methodological Tip : Use deuterated DMSO for NMR to resolve overlapping signals in aromatic regions .
Advanced Research Questions
Q. What strategies improve crystallinity for X-ray diffraction studies of oxazole-containing benzonitriles?
- Co-crystallization : Co-crystallizing with water/ethanol (1:1 v/v) enhances crystal growth, as demonstrated for tetrazole derivatives .
- Refinement Tools : SHELXL software refines high-resolution data, resolving torsional angles (e.g., N1—N4—C8—C5 = -92.05°) and validating hydrogen bonding networks .
Challenge : Twinned crystals may require SHELXD for structure solution .
Q. How do structural modifications at the oxazole ring impact biological activity?
- Thiadiazole Derivatives : Substituting the oxazole with a thiadiazole (e.g., 4-[2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetyl]benzonitrile) enhances antimicrobial activity due to increased hydrogen bonding with target proteins .
- Phenyl Substituents : Adding electron-withdrawing groups (e.g., nitro) to the benzonitrile moiety improves binding affinity in HIV replication inhibitors, as shown by IC₅₀ shifts in derivatives .
Data Contradiction : Hydroxy vs. methoxy substituents at the 3-position of the phenyl ring yield divergent activity profiles (46% vs. 22% inhibition), necessitating SAR studies .
Q. How can computational methods predict reactivity in benzonitrile-based systems?
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict regioselectivity in electrophilic substitutions. For example, the LUMO of this compound localizes on the nitrile group, favoring nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways; polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
Q. What are the challenges in validating crystal structures of nitrile-containing compounds?
- Disorder Modeling : Nitrile groups often exhibit rotational disorder, requiring TLS refinement in SHELXL to partition anisotropic displacement parameters .
- Validation Tools : Use PLATON/CHECKCIF to flag outliers in bond angles (e.g., C≡N—Csp³ angles > 170°) and ensure compliance with IUCr standards .
Q. How do solvent and temperature affect the stereoselectivity of benzonitrile-derived alkenes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
